

A Technical Guide to the Discovery and Synthesis of Olmutinib Hydrochloride

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This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Olmutinib (also known as HM61713 or BI 1482694), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Olmutinib was developed to treat non-small cell lung cancer (NSCLC) patients with the T790M resistance mutation.

Discovery and Development

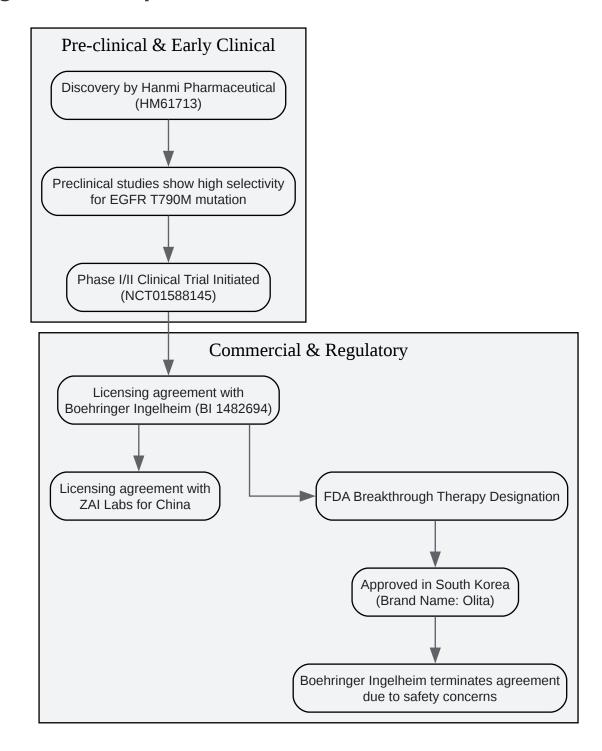
Olmutinib was discovered by Hanmi Pharmaceutical Co., Ltd. in South Korea and was developed to address the significant clinical challenge of acquired resistance to first and second-generation EGFR TKIs.[1][2] The primary mechanism for this resistance is the emergence of a secondary mutation in the EGFR gene, the T790M mutation.

In 2015, Boehringer Ingelheim partnered with Hanmi to co-develop and commercialize Olmutinib globally, excluding South Korea and China.[1] The drug received breakthrough therapy designation from the U.S. FDA in December 2015 for the treatment of T790M-positive NSCLC.[1][2] Subsequently, in May 2016, Olmutinib (brand name: Olita) was approved in South Korea for patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC who had previously been treated with an EGFR TKI.[1][3][4] Hanmi also granted an exclusive license to ZAI Labs for the development and commercialization of Olmutinib in China. [1]



However, in September 2016, reports of severe adverse drug reactions, including Toxic Epidermal Necrolysis (TEN), led to safety concerns.[1] Consequently, Boehringer Ingelheim terminated its development and licensing agreement with Hanmi.[1]

Logical Development Timeline





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Caption: Key milestones in the development and commercialization of Olmutinib.

Mechanism of Action

Olmutinib is a third-generation EGFR TKI designed to selectively and irreversibly inhibit EGFR mutations, particularly the T790M gatekeeper mutation, while sparing wild-type (WT) EGFR.[3] [5]

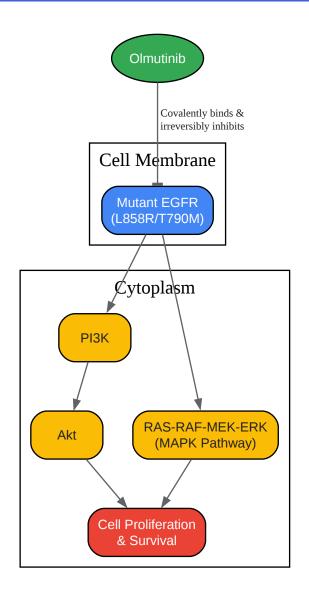
Its mechanism involves:

- Covalent Binding: Olmutinib covalently binds to a cysteine residue (Cys797) near the ATP-binding site of the mutant EGFR kinase domain.[1][6][7] This irreversible binding permanently deactivates the enzyme.
- Inhibition of Autophosphorylation: By blocking the ATP-binding site, Olmutinib prevents the autophosphorylation of tyrosine residues on the EGFR.[2][6]
- Downstream Pathway Blockade: The inhibition of EGFR phosphorylation blocks the
 activation of downstream pro-survival and proliferative signaling pathways, primarily the
 PI3K-Akt and MAPK pathways.[6][7] This ultimately leads to the apoptosis of cancer cells.[2]

The selectivity for mutant EGFR over WT-EGFR is a key feature of third-generation inhibitors, aiming to reduce the off-target effects and associated toxicities commonly seen with earlier-generation TKIs.[2]

EGFR Signaling Pathway Inhibition by Olmutinib





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Caption: Olmutinib inhibits mutant EGFR, blocking downstream PI3K/Akt and MAPK pathways.

Quantitative Data

Table 1: In Vitro Potency of Olmutinib

This table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Olmutinib against various NSCLC cell lines.



Cell Line	EGFR Mutation Status	Assay Type	IC50 / GI50 (nM)	Reference
H1975	L858R / T790M	Cell-based	10	[8]
HCC827	Exon 19 Deletion	Cell-based	9.2	[8]
H358	Wild-Type	Cell-based	2225	[9]
-	Mutant EGFR	Cell-free	13.9	[9]

Table 2: Clinical Efficacy of Olmutinib (Phase 1/2 Trial)

Data from the pooled Phase 2 analysis of the HM-EMSI-101 (NCT01588145) trial in patients with T790M-positive NSCLC.[10][11]

Efficacy Endpoint	Value	95% Confidence Interval (CI)
Objective Response Rate (ORR)	55.1%	42.6% - 67.1%
Disease Control Rate (DCR)	91%	-
Median Progression-Free Survival (PFS)	6.9 months	5.6 - 9.7 months
Median Duration of Response (DOR)	12.7 months	8.3 - 15.4 months

Table 3: Pharmacokinetic Parameters

Parameter	Value	Reference
Time to Maximum Concentration (tmax)	3 - 4 hours	[6]
Biological Half-Life	8 - 11 hours	[6][7]



Experimental ProtocolsProtocol 1: Chemical Synthesis of Olmutinib

The synthesis of Olmutinib can be achieved in a two-step process starting from commercially available 2,4-dichloro-thieno[3,2-d]pyrimidine.[12][13]

Step 1: Synthesis of N-(3-((2-chlorothieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (Diaryl Ether Intermediate)

- Reactants:
 - 2,4-dichloro-thieno[3,2-d]pyrimidine
 - N-(3-hydroxyphenyl)-2-propenamide
- Reagents and Solvent:
 - Potassium carbonate (K₂CO₃) as a base.
 - o Dimethyl sulfoxide (DMSO) as the solvent.
- Procedure: a. Dissolve 2,4-dichloro-thieno[3,2-d]pyrimidine and N-(3-hydroxyphenyl)-2-propenamide in DMSO. b. Add K₂CO₃ to the mixture. c. Heat the reaction mixture. The nucleophilic addition proceeds with high regioselectivity. d. Upon completion, cool the reaction. e. Crystallize the product from isopropanol and water to yield the diaryl ether intermediate. Yield: Approximately 87%.[12]

Step 2: Synthesis of Olmutinib

- Reactants:
 - Diaryl ether intermediate from Step 1.
 - 4-(4-methylpiperazin-1-yl)aniline.
- Reagents and Solvents:
 - Trifluoroacetic acid (TFA) to create acidic conditions.



- o Dimethylacetamide (DMA) and Isopropanol (IPA) as solvents.
- Procedure: a. Suspend the diaryl ether intermediate and 4-(4-methylpiperazin-1-yl)aniline in a mixture of DMA and IPA. b. Add TFA to the suspension. c. Heat the mixture to 90°C to facilitate the substitution reaction. d. After the reaction is complete, cool the mixture and perform recrystallization. Yield: Approximately 82%.[12]

Synthesis Workflow Diagram



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Caption: Two-step chemical synthesis workflow for Olmutinib.

Protocol 2: In Vitro Cytotoxicity Assay (WST-8 Method)

This protocol is a general method for determining the half-inhibitory concentration (IC50) of a compound against cancer cell lines.[14]

- Cell Culture: Culture the desired cancer cell lines (e.g., H1975, A549) in appropriate media and conditions until they reach logarithmic growth phase.
- Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of Olmutinib in the culture medium. Remove
 the old medium from the plates and add the medium containing different concentrations of
 Olmutinib. Include a vehicle control (e.g., DMSO) and a blank control.
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).



- WST-8 Assay: a. Add WST-8 reagent (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) to each well. b. Incubate for 1-4 hours.
 Viable cells will reduce the WST-8 reagent to a colored formazan product.
- Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Mechanisms of Resistance

Despite the efficacy of third-generation TKIs, acquired resistance can still develop. For Olmutinib, a key resistance mechanism reported is the acquisition of a tertiary mutation in the EGFR gene, C797S.[1][15] This mutation alters the cysteine residue to which Olmutinib covalently binds, thereby preventing the drug from inhibiting the EGFR kinase. Other potential resistance mechanisms include the loss of the T790M mutation or activation of bypass signaling pathways.[15][16]

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